Carboxylic Acid vs. Amide: Hydrogen-Bond Donor and Acceptor Count Differentiates Reactivity and Solubility
2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid possesses one hydrogen bond donor (HBD) and five hydrogen bond acceptors (HBA), reflecting the free carboxylic acid functional group . In contrast, the corresponding primary amide analog, 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetamide (CAS 832133-68-3), has one HBD and only four HBA, with a reduced topological polar surface area resulting from replacement of the acid –OH with an –NH₂ group . This quantitative difference in hydrogen-bonding capacity directly impacts solubility in polar solvents and the ability to engage in directed non-covalent interactions with biological targets.
| Evidence Dimension | Hydrogen bond donor and acceptor count (computed) |
|---|---|
| Target Compound Data | HBD = 1; HBA = 5; Topological Polar Surface Area = 72.8 Ų |
| Comparator Or Baseline | 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide (CAS 832133-68-3): HBD = 1; HBA = 4; TPSA = 61.6 Ų |
| Quantified Difference | +1 HBA for the carboxylic acid; +11.2 Ų TPSA |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
The additional hydrogen bond acceptor and larger polar surface area of the free acid enhance aqueous solubility and offer an additional interaction vector for target engagement in medicinal chemistry campaigns.
- [1] PubChem Compound Summary CID 890687, 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid, Computed Properties section, National Library of Medicine, 2026. View Source
- [2] PubChem Compound Summary CID 19581394, 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetamide, Computed Properties section, National Library of Medicine, 2026. View Source
